5-Hydroxymethylcytidine

Epigenetics Biomarker Discovery Clinical Chemistry

5-Hydroxymethylcytidine (hm5C, CAS 19235-17-7) is the only valid reference standard for reliable RNA 5-hydroxymethylation analysis. Substitution with 5-methylcytidine, 5-formylcytidine, or 5-carboxylcytidine compromises experimental integrity due to distinct physicochemical properties, different endogenous abundances, and documented antibody cross-reactivity. This high-purity (≥95%) nucleoside is essential for developing sensitive LC-MS/MS assays (LOD ~0.050 fmol), validating anti-5hmC antibody specificity, quantifying hm5C in tRNA or biofluids, and synthesizing site-specifically modified RNA via phosphoramidite chemistry. Choose the correct standard to ensure reproducible, interpretable data in epigenetics, biomarker discovery, and RNA biology research.

Molecular Formula C10H15N3O6
Molecular Weight 273.24 g/mol
CAS No. 19235-17-7
Cat. No. B044077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxymethylcytidine
CAS19235-17-7
Synonyms5-hmrC
5-hydroxymethylcytidine
Molecular FormulaC10H15N3O6
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO
InChIInChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1
InChIKeyNFEXJLMYXXIWPI-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxymethylcytidine (CAS 19235-17-7) – A Critical Oxidative Epigenetic Ribonucleoside for RNA Modification and Biomarker Research


5-Hydroxymethylcytidine (hm5C, CAS 19235-17-7) is a naturally occurring, modified ribonucleoside that serves as the primary oxidative metabolite of 5-methylcytidine (m5C) in RNA. Its formation is catalyzed by the ten-eleven translocation (Tet) family of dioxygenases, firmly establishing hm5C as a dynamic and enzymatically regulated epitranscriptomic mark rather than a product of passive oxidation [1][2]. The compound is characterized by the addition of a hydroxymethyl group at the 5-position of the cytosine base, which confers distinct biochemical properties relevant to RNA structure, function, and metabolism. While 5-hydroxymethylcytosine (5hmC) is well-known in the DNA epigenetics field, the ribonucleoside 5-Hydroxymethylcytidine is the essential reference standard required for the precise identification, accurate quantification, and functional interrogation of this specific RNA modification in complex biological samples using advanced analytical techniques such as LC-MS/MS [3][4].

Why 5-Hydroxymethylcytidine Cannot Be Replaced by 5-Methylcytidine or Other Analogs in Quantitative and Functional Studies


The practice of substituting 5-Hydroxymethylcytidine with structurally similar compounds like 5-methylcytidine (m5C), 5-formylcytidine (f5C), or 5-carboxylcytidine (ca5C) is scientifically invalid and will compromise experimental integrity. These compounds, while all part of the 5-methylcytosine oxidation pathway, represent distinct chemical entities with unique physicochemical properties, biological contexts, and analytical detection characteristics [1]. For instance, hm5C is a relatively stable, early intermediate in the oxidative demethylation cascade, whereas f5C and ca5C are transient, low-abundance species with different roles in base excision repair [2]. Using m5C, the precursor, as a proxy for hm5C is particularly problematic, as they are measured at vastly different endogenous levels in biological fluids [3]. Furthermore, the specificity of antibodies and the performance of LC-MS/MS methods are critically dependent on using the exact target analyte; cross-reactivity between m5C and hm5C is a well-documented source of error in immunodetection assays . In procurement terms, selecting the correct compound—5-Hydroxymethylcytidine—is not a matter of preference but a fundamental requirement for generating valid, reproducible, and interpretable data in epigenetics, biomarker discovery, and RNA biology research.

Quantitative Differentiation of 5-Hydroxymethylcytidine: Performance Data Against Key Epigenetic Comparators


Urinary Concentration Ratio: 5-Hydroxymethylcytidine is Four-Fold Lower Than Its Precursor 5-Methylcytidine

A critical differentiator between 5-Hydroxymethylcytidine (hm5C) and its direct precursor, 5-methylcytidine (m5C), is their relative abundance in human biofluids. Quantitative LC-MS/MS analysis of urine samples has revealed that the concentration of hm5C is substantially lower than that of m5C. Specifically, the urine concentration of hm5C was found to be four-fold lower than that of m5C [1]. This significant quantitative difference underscores that hm5C is a distinct, lower-abundance analyte that cannot be approximated or substituted by m5C in biomarker studies or when assessing global RNA modification status.

Epigenetics Biomarker Discovery Clinical Chemistry

Antibody Selectivity: Monoclonal Antibody Preferentially Binds 5-Hydroxymethylcytidine Over 5-Methylcytidine

In immunoassay applications, the specificity of the detection reagent is paramount. The monoclonal antibody clone N297/59, raised against a 5-Hydroxymethylcytidine immunogen, demonstrates a clear preference for its target analyte. Vendor validation data specifies that this antibody "reacts preferentially with 5-hydroxymethylcytidine than with 5-methylcytidine" . This selectivity profile is crucial for researchers employing techniques like dot blot, ELISA, or immunohistochemistry, as it directly mitigates the risk of false-positive signals arising from the more abundant m5C modification.

Immunodetection Epigenetics Dot Blot

Urinary Level Alteration in Colorectal Cancer: 5-Hydroxymethylcytosine Shows a Significant Elevation Distinct from 5-Formylcytosine

The potential of epigenetic modifications as non-invasive cancer biomarkers is of high interest. A study using 2D-UPLC-MS/MS to analyze urine from colorectal cancer (CRC) patients and healthy controls found distinct patterns for different oxidized cytosine species. The level of 5-hydroxymethylcytosine (5-hmCyt) was significantly higher only in the CRC group compared to the control group (2.3 vs. 2.1 nmol/mmol creatinine) [1]. In contrast, the level of 5-formylcytosine (5-fCyt) was significantly lower in the CRC group. This divergent behavior between hmC and fC in the same disease state highlights their non-redundant biological roles and underscores the necessity of using the correct compound-specific standard for accurate and meaningful quantification in translational research.

Oncology Cancer Biomarker Non-invasive Diagnostics

Analytical Detection Sensitivity: Comparable Limits of Detection (LOD) for hm5C and m5C in HILIC-MS/MS

For researchers developing or implementing quantitative LC-MS/MS methods, the analytical sensitivity for a given analyte is a key performance metric. A novel HILIC-MS/MS method enhanced with malic acid established the limits of detection (LODs) for four key cytosine nucleosides in human urine. Under these optimized conditions, the LOD for 5-hydroxymethylcytidine (5-hmrC) was determined to be 0.050 fmol [1]. This sensitivity is comparable to that achieved for 5-methylcytidine (5-mrC) which had an LOD of 0.025 fmol. This data provides a quantitative benchmark for method development and confirms that hm5C can be detected with high sensitivity using state-of-the-art mass spectrometry, an essential factor for its use in low-abundance biomarker analysis.

Analytical Chemistry Mass Spectrometry Method Development

Differential Subcellular Localization: hm5C is Enriched in tRNA Fractions Compared to m5C

The functional significance of an RNA modification is often tied to its specific location within the transcriptome. While 5-methylcytidine (m5C) is widely distributed across various RNA species, quantitative LC-MS/HRMS analysis has revealed that 5-hydroxymethylcytidine (hm5C) exhibits a distinct enrichment profile. Specifically, hm5C was found to be enriched in transfer RNA (tRNA) fractions compared to other RNA types [1]. This differential subcellular localization and RNA species preference provides a clear biological differentiation between hm5C and its precursor m5C, indicating that hm5C likely plays specialized roles in translation regulation and tRNA biology that are not shared by m5C.

RNA Biology Epitranscriptomics tRNA Modification

Optimal Scientific and Industrial Applications for 5-Hydroxymethylcytidine (CAS 19235-17-7)


LC-MS/MS Method Development and Validation for Epigenetic Biomarker Quantification

5-Hydroxymethylcytidine serves as the gold-standard reference material for developing and validating sensitive and specific LC-MS/MS assays aimed at quantifying RNA hydroxymethylation levels. Its use as an authentic standard is critical for establishing calibration curves, determining limits of detection (e.g., the 0.050 fmol LOD achieved in HILIC-MS/MS [1]), and assessing assay precision and accuracy. Given the four-fold lower urinary concentration of hm5C compared to m5C [2], a high-purity standard is non-negotiable for accurate measurement of this low-abundance analyte in complex biofluids like urine or plasma.

Validation of Antibody Specificity for 5-Hydroxymethylcytosine Immunodetection

In any application relying on antibody-based detection of 5-hydroxymethylcytosine (e.g., dot blot, MeDIP-seq, ELISA), 5-Hydroxymethylcytidine is the definitive positive control. It is essential for confirming that the chosen antibody, such as the N297/59 clone, indeed binds preferentially to its intended target over structurally similar compounds like 5-methylcytidine . This validation step is crucial to prevent misinterpretation of data caused by antibody cross-reactivity, a known issue in the epigenetics field, and ensures that the signal observed corresponds to genuine hm5C modification.

Investigating the Role of RNA Hydroxymethylation in tRNA Biology and Translation

For researchers investigating the dynamic and functional roles of RNA modifications in translation, 5-Hydroxymethylcytidine is a necessary tool. Its distinct enrichment in tRNA fractions, as opposed to the broader distribution of its precursor m5C [3], points to a specialized function in these molecules. The compound can be used as a standard for quantifying hm5C levels in purified tRNA under different physiological or stress conditions, or as a building block for synthesizing modified RNA oligonucleotides (via its phosphoramidite) to study the impact of this specific modification on tRNA structure, aminoacylation, and codon recognition.

Functional Epitranscriptomics Using Synthetic Modified RNA Oligonucleotides

5-Hydroxymethylcytidine is an indispensable precursor for the synthesis of RNA oligonucleotides containing the hm5C modification. Novel RNA phosphoramidite building blocks for hm5C have been developed and are compatible with standard solid-phase RNA synthesis [4]. This enables the creation of precisely modified RNA probes for detailed biochemical and biophysical studies, such as investigating the effect of hm5C on RNA secondary structure, its interaction with specific reader proteins, or its influence on the efficiency and fidelity of reverse transcription and translation. The ability to site-specifically install this modification is a powerful application that relies on the availability of the pure nucleoside.

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